7-Chlorobenzo[b]thiophene-2-carbaldehyde
Description
IUPAC Nomenclature and CAS Registry
The compound 7-chlorobenzo[b]thiophene-2-carbaldehyde is systematically named according to IUPAC rules as 7-chloro-1-benzothiophene-2-carbaldehyde . This nomenclature specifies the benzothiophene core substituted with a chlorine atom at the 7th position and a formyl (-CHO) group at the 2nd position. The CAS Registry Number for this compound is 477735-67-4 , a unique identifier used in chemical databases and regulatory documentation.
Molecular Formula and Weight
The molecular formula of this compound is C₉H₅ClOS , corresponding to a molecular weight of 196.65 g/mol . The formula accounts for nine carbon atoms, five hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅ClOS |
| Molecular Weight (g/mol) | 196.65 |
| CAS Registry Number | 477735-67-4 |
Structural Elucidation Techniques
Structural characterization of this compound relies on spectroscopic and spectrometric methods:
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits a strong carbonyl (C=O) stretching vibration at ~1705 cm⁻¹ , consistent with aromatic aldehydes. Additional peaks near 2830–2695 cm⁻¹ confirm the presence of an aldehyde C–H bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.0 ppm , while aromatic protons appear between δ 7.2–8.1 ppm due to the benzothiophene ring and chlorine substitution.
- ¹³C NMR : Key signals include the aldehyde carbon at δ 190–195 ppm , aromatic carbons at δ 125–150 ppm , and the sulfur-bearing carbon at δ 110–120 ppm .
| NMR Signal | Chemical Shift (ppm) |
|---|
Properties
IUPAC Name |
7-chloro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIAHVNZRIOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[b]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 7-chlorobenzo[b]thiophene with a formylating agent such as dimethylformamide (DMF) in the presence of a strong base like butyllithium (BuLi). This one-pot sequential reaction yields this compound with a high isolated yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 7-Chlorobenzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Chlorobenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
7-Chlorobenzo[b]thiophene-2-carbaldehyde serves as a crucial intermediate in the synthesis of diverse organic compounds. It has been employed in the preparation of various derivatives that exhibit biological activity, making it a focal point for researchers aiming to develop new pharmaceuticals.
Key Reactions
- Formylation Reactions : The compound can undergo formylation reactions to yield dialdehyde intermediates, which are essential for further synthetic transformations. For instance, the reaction with dimethylformamide (DMF) under specific conditions can lead to high yields of desired products .
- Scaffold Hopping : In medicinal chemistry, it has been utilized in scaffold hopping approaches to optimize inhibitors for tankyrase proteins, which are implicated in cancer progression. Compounds derived from this compound have shown promising selectivity profiles against PARP enzymes, indicating their potential as anticancer agents .
Research has demonstrated that derivatives of this compound possess notable biological activities, including antibacterial and anticancer properties.
Antibacterial Properties
A study synthesized a series of compounds incorporating the benzo[b]thiophene nucleus and evaluated their activity against Staphylococcus aureus. One derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, showcasing the compound's potential as an antibacterial agent .
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer effects. For example, certain synthesized derivatives demonstrated significant inhibition of cancer cell lines, suggesting that modifications to the benzo[b]thiophene structure can enhance therapeutic efficacy .
Case Study 1: Tankyrase Inhibitors
In a study focusing on tankyrase inhibition, several derivatives of this compound were synthesized and tested. The results indicated that these compounds could inhibit tankyrase activity by over 70%, highlighting their potential as selective therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Screening
Another investigation involved synthesizing a library of compounds based on this compound and screening them for antimicrobial activity. The study identified several promising candidates with potent activity against both Gram-positive and Gram-negative bacteria, further supporting the compound's utility in developing new antibiotics .
Data Tables
The following table summarizes key properties and biological activities associated with derivatives of this compound:
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional similarities of 7-chlorobenzo[b]thiophene-2-carbaldehyde to related compounds are quantified using molecular similarity indices (Table 1). Key analogues include:
| Compound Name | CAS Number | Similarity Score | Substituents (Position) | Functional Group |
|---|---|---|---|---|
| 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 1825392-01-5 | 0.94 | Cl (7), -OH (3) | Carboxylic acid |
| 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | 1393803-55-8 | 0.88 | Cl (6), -OH (3) | Carboxylic acid |
| 7-Chloro-1-benzothiophene-2-carboxylic acid | 90407-16-2 | 0.78 | Cl (7) | Carboxylic acid |
| Thiophene-2-carbaldehyde | 98-03-3 | N/A | None | Aldehyde |
Table 1. Structural analogues of this compound, highlighting substituent positions and functional group variations .
- Chlorine Position : Moving the chlorine from position 7 to 6 reduces similarity (0.94 → 0.88), as it alters electronic distribution and steric interactions .
- Functional Groups : Replacement of the aldehyde with a carboxylic acid (e.g., 7-chloro-1-benzothiophene-2-carboxylic acid, similarity 0.78) significantly lowers similarity due to differences in reactivity and hydrogen-bonding capacity .
Biological Activity
7-Chlorobenzo[b]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[b]thiophene derivatives. For instance, the antiproliferative effects of various substituted benzo[b]thiophenes have been evaluated against multiple cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Case Studies
- In Vitro Antiproliferative Activity : A study demonstrated that certain benzo[b]thiophene derivatives exhibited IC50 values ranging from 2.14 to 19.34 µM against various cancer cell lines. Notably, a derivative showed potent activity with IC50 values of 6.83 µM for HepG2, 3.64 µM for MCF-7, and 5.18 µM for HeLa cells .
- Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of key protein kinases such as EGFR, HER2, and VEGFR2. For example, one compound demonstrated IC50 values of 0.279 µM for EGFR and 0.224 µM for HER2, indicating strong inhibitory effects compared to standard drugs .
Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6b | HepG2 | 6.83 |
| 6b | MCF-7 | 3.64 |
| 6b | HeLa | 5.18 |
| Reference Drug | Doxorubicin | Varies |
Antibacterial Activity
The antibacterial properties of benzo[b]thiophene derivatives have also been explored. One study reported that certain halogenated derivatives exhibited significant activity against Staphylococcus aureus, including strains resistant to conventional antibiotics.
Case Study
- Antistaphylococcal Activity : A derivative was tested against daptomycin-resistant S. aureus and showed no cytotoxicity at concentrations significantly above the minimum inhibitory concentration (MIC), indicating a favorable safety profile .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent.
- CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor but does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- Skin Permeation : The Log Kp value indicates that it is permeable through skin barriers, which is beneficial for topical formulations .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| CYP1A2 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Log Kp (cm/s) | -5.34 |
| Log Po/w (Consensus) | 2.58 |
Q & A
Q. What advanced analytical methods validate the purity of this compound in complex matrices?
- Answer : Techniques include:
- HPLC-MS : Quantifies trace impurities (e.g., aldol dimers) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- TGA-DSC : Assesses thermal stability for storage and reaction planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
